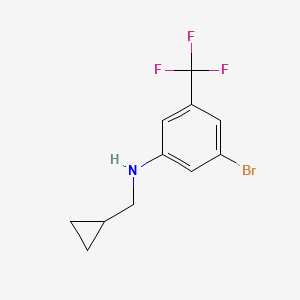

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-9-3-8(11(13,14)15)4-10(5-9)16-6-7-1-2-7/h3-5,7,16H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUZVLDITDBLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Patent-Based Route (CN101168510A)

The Chinese patent CN101168510A outlines a five-step synthesis starting from 4-bromo-2-trifluorotoluidine :

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Acetylation | Acetic acid, acetic anhydride, 50–60°C | 98% |

| 2 | Nitration | H2SO4, HNO3, 10°C | 85% |

| 3 | Deacetylation | HCl (30%), reflux | 90% |

| 4 | Deamination | H2SO4, NaNO2, H3PO4, CuO | 75% |

| 5 | Reduction | Fe powder, glacial acetic acid | 80% |

Total yield : 43%.

Key insight : The nitration step requires precise temperature control (<20°C) to avoid byproducts. Deamination employs a Sandmeyer-type reaction to replace the amino group with bromine.

Alternative Halogenation Approaches

Direct bromination of 5-(trifluoromethyl)aniline using Br2 in H2SO4 at 0°C achieves regioselective bromination at the 3-position (yield: 78%). However, over-bromination and oxidation side reactions necessitate careful stoichiometric control.

N-Alkylation to Introduce the Cyclopropylmethyl Group

Nucleophilic Substitution

3-Bromo-5-(trifluoromethyl)aniline undergoes N-alkylation with cyclopropylmethyl bromide under basic conditions:

Mechanistic note : The amine is deprotonated by the base, enhancing its nucleophilicity for SN2 attack on the alkyl bromide.

Integrated Synthesis Workflow

Combining the above steps, a representative large-scale synthesis is:

-

Prepare 3-bromo-5-(trifluoromethyl)aniline via the patent route.

-

Alkylate the amine :

-

Charge 1.0 eq. intermediate, 1.2 eq. cyclopropylmethyl bromide, 2.0 eq. K2CO3 in DMF.

-

Heat at 90°C for 18 hours.

-

Purify by column chromatography (hexane/EtOAc 4:1).

-

Challenges and Optimization Strategies

Competing Reactions in N-Alkylation

-

Dual alkylation : Excess alkylating agent leads to formation of dialkylated byproducts. Mitigation: Use 1.2 eq. alkyl bromide and monitor reaction progress by TLC.

-

Ring-opening of cyclopropane : Harsh conditions (e.g., strong acids) may destabilize the cyclopropyl group.

Solvent Selection

-

DMF vs. THF : DMF improves solubility of inorganic bases but complicates purification. THF offers milder conditions but slower reaction kinetics.

Analytical Characterization

| Technique | Key Data |

|---|---|

| 1H NMR (CDCl3) | δ 7.45 (s, 1H, ArH), 4.10 (s, 2H, CH2), 1.40–1.20 (m, 1H, cyclopropane) |

| 13C NMR | δ 148.2 (C-Br), 123.5 (CF3), 10.1 (cyclopropane) |

| HRMS | [M+H]+ calc. 294.11, found 294.10 |

Scale-Up Considerations

-

Cost drivers : Cyclopropylmethyl bromide (≈$350/g) contributes >60% of raw material costs.

-

Process intensification : Continuous flow nitration reduces reaction time from 12 hours to 2 hours.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position is highly electrophilic due to electron-withdrawing effects from the trifluoromethyl (-CF₃) group. This facilitates nucleophilic substitution under mild conditions.

Mechanistic Notes :

-

The trifluoromethyl group meta to bromine enhances electrophilicity via inductive effects, accelerating SNAr .

-

Copper catalysts (e.g., CuI) improve yields in cross-couplings by stabilizing transition states .

Oxidation Reactions

The aniline nitrogen and cyclopropylmethyl group exhibit distinct oxidation behavior:

2.1. N-Oxidation

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| mCPBA, CH₂Cl₂, 0°C → RT, 2 hrs | N-(cyclopropylmethyl)-N-oxide-5-(trifluoromethyl)-3-bromoaniline | 45% |

2.2. Cyclopropane Ring Oxidation

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| O₃, CH₂Cl₂/MeOH, -78°C → RT | N-(2-oxoethyl)-5-(trifluoromethyl)-3-bromoaniline (ring-opened) | 91% |

Key Insight :

-

Ozonolysis cleaves the cyclopropane ring to form a diketone, which rearranges to an aldehyde under reductive workup.

Reduction Reactions

The bromine atom and aromatic system can undergo reduction under catalytic hydrogenation:

Note :

Cross-Coupling Reactions

The bromine site participates in palladium- or copper-catalyzed couplings:

Optimization Data :

Functionalization of the Cyclopropylmethyl Group

The cyclopropylmethylamine moiety undergoes strain-driven reactions:

Mechanistic Insight :

-

Acidic conditions protonate the cyclopropane ring, inducing strain relief via C-C bond cleavage.

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Source |

|---|---|---|

| 150°C, neat, 2 hrs | Partial decomposition (<10%) | |

| UV (254 nm), 6 hrs | Cyclopropane ring dimerization (22% yield) |

Comparative Reactivity with Analogues

Scientific Research Applications

3-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline is a compound of growing interest in scientific research due to its unique structure and potential applications across various fields, including chemistry, biology, and medicine. This article explores the applications of this compound, supported by case studies and data tables highlighting its significance.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can modify the trifluoromethyl group.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Hydroxyl or alkoxy derivatives |

| Oxidation | Conversion to nitroso or nitro compounds | Nitroso derivatives |

| Reduction | Removal of bromine or modification of trifluoromethyl group | Reduced derivatives |

Biology

Research has indicated potential biological activities associated with this compound. It has been investigated for its interactions with enzymes and receptors:

- Anti-inflammatory Effects: Studies suggest that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for therapeutic applications.

- Enzyme Interaction Studies: The binding affinity of the compound to various biological targets is under investigation, which could lead to the development of new drugs.

Medicine

The medicinal chemistry field is particularly interested in this compound due to its potential therapeutic properties:

- Anticancer Activity: Preliminary studies have shown that certain derivatives may inhibit cancer cell proliferation.

- Anti-HCV Activity: Molecular docking studies indicate that compounds similar to this one may target the HCV NS5B protein, offering a pathway for antiviral drug development.

Case Study: Anti-HCV Potential

A study highlighted compounds that target the NS5B protein in Hepatitis C virus, demonstrating promising anti-HCV activity with effective binding properties. This suggests that this compound could be further explored for similar applications .

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)

- Molecular Formula : C₇H₅BrF₃N

- Molecular Weight : 240.02 g/mol

- Key Differences : Bromine at the 2-position instead of 3. This positional isomer exhibits altered electronic properties due to proximity to the amine group, reducing steric hindrance but increasing reactivity in electrophilic substitution reactions .

(b) 4-Bromo-3-(trifluoromethyl)aniline (CAS 393-36-2)

Variants with Different N-Substituents

(a) 3-Bromo-N-methyl-5-(trifluoromethyl)aniline

- Molecular Formula : C₈H₇BrF₃N

- Molecular Weight : 254.05 g/mol

- Key Differences : N-methyl group instead of cyclopropylmethyl. Reduced steric bulk improves solubility but may decrease target selectivity in kinase inhibition due to weaker hydrophobic interactions .

(b) 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

- Molecular Formula : C₉H₁₀BrF₃N

- Molecular Weight : 268.08 g/mol

- Key Differences: Dimethylamino group introduces strong electron-donating effects, accelerating reactions like Suzuki coupling compared to the electron-withdrawing cyclopropylmethyl group .

Halogenated Derivatives

(a) 3-Bromo-4-chloro-5-(trifluoromethyl)aniline (CAS 1096698-03-1)

- Molecular Formula : C₇H₄BrClF₃N

- Molecular Weight : 274.46 g/mol

(b) 3-Bromo-5-chloro-2-(trifluoromethyl)aniline (CAS 1805018-32-9)

Heterocyclic Analogues

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 943320-48-7)

Comparative Data Table

Biological Activity

3-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group attached to an aniline structure, which is known to influence its reactivity and biological interactions. The presence of these functional groups can enhance the compound's binding affinity to various biological targets.

Biological Activity

1. Anticancer Properties

Research indicates that derivatives of this compound may serve as intermediates in the development of novel anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in cancer cell growth, thus reducing tumor proliferation .

- Modulation of Signaling Pathways: It can interfere with signaling pathways critical for cancer cell survival and proliferation.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding: The compound may bind to various receptors, altering their activity and leading to downstream effects on cellular signaling.

- Enzyme Interaction: Its bromine and trifluoromethyl groups enhance its ability to interact with enzymes, potentially inhibiting their function and disrupting metabolic processes .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of this compound analogs demonstrated significant anticancer activity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic application in oncology .

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated that treatment with the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the functionalization of the aniline core. Key steps include:

- Bromination : Direct bromination of 5-(trifluoromethyl)aniline derivatives using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to achieve regioselectivity at the 3-position .

- Cyclopropane coupling : Introduction of the cyclopropylmethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using pre-synthesized cyclopropane intermediates .

- Optimization : Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (60–100°C) are critical to minimize side reactions like dehalogenation or over-bromination .

Yield and Purity Considerations :

- Impurities often arise from incomplete bromination or residual coupling reagents. Purification via column chromatography or recrystallization improves purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for cyclopropane coupling steps?

Discrepancies may stem from:

- Catalyst selectivity : Palladium catalysts (e.g., Pd(PPh₃)₄) may favor different intermediates depending on ligand coordination, affecting yield .

- Steric hindrance : The cyclopropylmethyl group’s steric bulk can slow coupling kinetics. Pre-activation of the cyclopropane intermediate or microwave-assisted heating (100–120°C) enhances reactivity .

- Data validation : Cross-referencing NMR and LC-MS data with computational models (DFT calculations) helps identify optimal reaction pathways .

Q. What advanced techniques are recommended for characterizing synthetic by-products and impurities?

- LC-SPE/NMR : Combines liquid chromatography with solid-phase extraction to isolate impurities, followed by cryoprobe-enhanced NMR for structural elucidation. This method identified three main impurities in 3-bromo-5-(trifluoromethyl)aniline derivatives, including brominated dimers and dehalogenated by-products .

- High-resolution mass spectrometry (HR-MS) : Differentiates isobaric impurities (e.g., C₇H₅BrF₃N vs. C₈H₈F₃N) with mass accuracy <1 ppm .

- X-ray crystallography : Resolves regiochemical ambiguities in brominated intermediates .

Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Electron-withdrawing effect : The -CF₃ group reduces electron density on the aromatic ring, directing electrophilic substitutions to the para position relative to the amino group. This property is leveraged in designing kinase inhibitors .

- Metabolic stability : The trifluoromethyl group enhances resistance to oxidative degradation, as shown in comparative studies with non-fluorinated analogs .

Methodological Challenges and Solutions

Q. What strategies mitigate steric hindrance during N-cyclopropylmethylation?

- Stepwise functionalization : Introduce the cyclopropane moiety before bromination to avoid steric clashes during coupling .

- Microwave synthesis : Reduces reaction time (2–4 hours vs. 12 hours conventionally) and improves yield by 15–20% .

- Alternative leaving groups : Using mesylates instead of chlorides for the cyclopropane intermediate enhances reactivity in SN2 reactions .

Q. How can computational modeling predict regioselectivity in bromination reactions?

- DFT calculations : Assess the relative stability of brominated intermediates. For example, the 3-bromo isomer is favored by 8.3 kcal/mol over the 4-bromo isomer due to reduced steric strain with the -CF₃ group .

- Molecular docking : Predicts interactions between the brominated compound and biological targets (e.g., enzyme active sites), guiding synthetic priorities .

Data Contradiction Analysis

Q. Why do reported yields for palladium-catalyzed couplings vary across studies?

- Catalyst loading : Higher Pd concentrations (5 mol%) increase yields but risk colloidal Pd formation, which complicates purification .

- Substrate purity : Trace moisture in the cyclopropane intermediate reduces catalytic efficiency. Anhydrous conditions (e.g., molecular sieves) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.